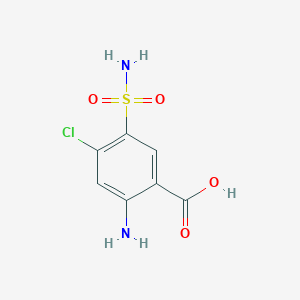

4-Chloro-5-sulfamoylanthranilic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

4-Chloro-5-sulfamoylanthranilic acid can be synthesized through the microbial biotransformation of furosemide. This process involves the use of environmental fungi such as Aspergillus candidus and Cunninghamella echinulata . The biotransformation process includes the identification of metabolites through high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) analysis .

Industrial Production Methods

the microbial biotransformation method mentioned above could be adapted for industrial applications if needed .

化学反応の分析

Types of Reactions

4-Chloro-5-sulfamoylanthranilic acid undergoes several types of chemical reactions, including:

Reduction: Reduction reactions involving saluamine are less common but can occur under certain conditions.

Substitution: This compound can undergo substitution reactions, particularly involving the chlorine and sulfonamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of saluamine, such as hydroxy-ketone products and pyridinium derivatives .

科学的研究の応用

Diuretic Properties

4-Chloro-5-sulfamoylanthranilic acid is recognized as a metabolite of furosemide, a loop diuretic commonly used to treat conditions like congestive heart failure and edema. Research indicates that this compound retains some diuretic activity, making it relevant in clinical pharmacology. Studies have shown that derivatives of this compound can be synthesized and tested for enhanced diuretic effects, with dosages ranging from 10 to 500 mg being effective in treating edemas .

Safety Profile

Toxicity studies on this compound have been conducted to evaluate its safety as a degradation product of furosemide. These studies assessed various parameters including general toxicity symptoms, body weight changes, and effects on vital organs. The findings indicated that while some adverse effects were noted at high doses, the compound generally exhibited a favorable safety profile compared to other sulfonamide derivatives .

Metabolic Pathways

Research has demonstrated that this compound is produced as a metabolite during the metabolism of furosemide. Studies using high-performance liquid chromatography (HPLC) have shown that this metabolite accounts for a significant percentage of radioactivity in serum following administration of furosemide . Understanding its metabolic pathways is crucial for assessing potential interactions and side effects in clinical use.

Furosemide Administration

Clinical case studies have reported on the concentrations of furosemide and its metabolites in serum and urine post-administration. Notably, this compound was identified as a significant metabolite, which raises questions about its clinical relevance and potential therapeutic implications .

Efficacy in Specific Populations

In veterinary medicine, this compound has been studied for its effects in horses, particularly regarding its ability to prevent exercise-induced pulmonary hemorrhage (EIPH) during races. This application highlights the compound's versatility beyond human medicine .

Synthesis and Derivatives

Research has focused on synthesizing various derivatives of this compound to enhance its pharmacological properties. For instance, N-furfuryl derivatives have shown increased potency as diuretics with minimal toxicity . This ongoing research aims to develop more effective formulations for clinical use.

Regulatory Considerations

The European Pharmacopoeia recognizes the importance of monitoring metabolites like this compound in pharmaceutical preparations. Regulatory bodies emphasize the need for rigorous testing to ensure safety and efficacy in both human and veterinary applications .

作用機序

The exact mechanism of action of saluamine is not fully understood. it is believed to interact with various molecular targets and pathways involved in the metabolism of furosemide . 4-Chloro-5-sulfamoylanthranilic acid may exert its effects by inhibiting specific enzymes or receptors involved in the metabolic process .

類似化合物との比較

Similar Compounds

Furosemide: The parent compound of saluamine, known for its diuretic properties.

Hydroxy-ketone derivatives: Metabolites formed during the biotransformation of furosemide.

Pyridinium derivatives: Another class of metabolites formed from furosemide.

Uniqueness

4-Chloro-5-sulfamoylanthranilic acid is unique due to its specific formation pathway as a metabolite of furosemide. Its chemical structure and properties distinguish it from other similar compounds, making it a valuable subject of study in pharmacokinetics and environmental research .

生物活性

4-Chloro-5-sulfamoylanthranilic acid (CSA), a compound closely related to furosemide, has garnered attention for its biological activities and potential therapeutic applications. This article explores its mechanisms of action, pharmacokinetics, and implications in various medical conditions.

- Molecular Formula : C7H7ClN2O4S

- Molecular Weight : 250.66 g/mol

- CAS Number : 3086-91-7

- Diuretic Activity : CSA is primarily known for its role as a loop diuretic, similar to furosemide. It inhibits the Na-K-2Cl co-transporter in the thick ascending limb of the loop of Henle, leading to increased urine production and decreased fluid retention.

- Interaction with Carbonic Anhydrase : Recent studies have shown that CSA can interact with human carbonic anhydrase II (hCA II), affecting enzyme activity through static quenching mechanisms and hydrogen bonding. This interaction may influence fluid balance and electrolyte homeostasis .

- GABA-A Receptor Modulation : Research indicates that CSA may also affect gastrointestinal motility by interacting with GABA-A receptors, leading to reduced contractility in the ileum and colon. This suggests a dual mechanism where CSA not only promotes diuresis but may also modulate gastrointestinal function .

Pharmacokinetics

Pharmacokinetic studies highlight the absorption, distribution, metabolism, and excretion (ADME) characteristics of CSA:

- Absorption : CSA is rapidly absorbed after oral administration.

- Distribution : It has a volume of distribution indicating extensive tissue binding.

- Metabolism : The metabolic pathways of CSA are still under investigation, but it is known to undergo hepatic metabolism.

- Excretion : Predominantly excreted via urine, with a significant portion as unchanged drug .

Clinical Applications

- Heart Failure Management : CSA has been utilized in managing heart failure due to its diuretic properties, helping alleviate symptoms associated with fluid overload.

- Hypertension Treatment : As part of combination therapy for hypertension, CSA aids in controlling blood pressure through effective diuresis.

- Neuroinflammation in Alzheimer's Disease : Recent investigations suggest that CSA may have neuroprotective effects by inhibiting amyloid-beta aggregation and reducing neuroinflammation, which are critical factors in Alzheimer's disease progression .

Comparative Biological Activity Table

| Compound | Mechanism of Action | Main Therapeutic Use |

|---|---|---|

| This compound (CSA) | Inhibition of Na-K-2Cl co-transporter; GABA-A receptor modulation | Diuretic for heart failure; potential neuroprotective agent |

| Furosemide | Similar to CSA; primarily loop diuretic | Heart failure; edema management |

特性

IUPAC Name |

2-amino-4-chloro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,9H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLJBZFXGDHSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184875 | |

| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3086-91-7 | |

| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3086-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-(aminosulphonyl)-4-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-5-SULFAMOYLANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQE8131SF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is saluamine and how is it related to furosemide?

A1: Saluamine, chemically known as 4-chloro-5-sulfamoylanthranilic acid, is a major metabolite of the loop diuretic drug furosemide. It is formed through the thermal decomposition of furosemide, primarily via a photohydrolysis reaction. [, ] Interestingly, saluamine exhibits significantly higher water solubility compared to furosemide. This difference in solubility is attributed to the cleavage of intramolecular bonds within furosemide during its transformation into saluamine, disrupting the hydrogen bond network that contributes to furosemide's low solubility. []

Q2: How does the formation of saluamine factor into the environmental fate of furosemide?

A3: Studies employing water/sediment microcosms demonstrated that saluamine can be generated through microbial biotransformation of furosemide in aquatic environments. [] Furthermore, saluamine exhibited persistent accumulation in these systems over extended periods, indicating its potential as a long-term environmental contaminant. [] This finding underscores the importance of considering transformation products like saluamine in environmental risk assessments of pharmaceuticals.

Q3: Are there any analytical methods for simultaneously detecting furosemide and saluamine?

A4: Yes, rapid and sensitive UHPLC methods have been developed to quantify furosemide and saluamine concurrently in biological matrices like human plasma and urine. [] These methods typically employ reversed-phase chromatography with a suitable mobile phase and UV detection, enabling efficient separation and quantification of both compounds within a short analysis time. []

Q4: Has saluamine been identified in environmental samples alongside furosemide?

A5: Yes, research using advanced analytical techniques like UHPLC/QToF-MS has confirmed the presence of saluamine in environmental water samples, often co-occurring with its parent compound, furosemide. [, ] This highlights the relevance of saluamine as a relevant transformation product in the environmental fate and impact assessment of furosemide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。